molecular formula C13H28O9S3 B12429150 Busulfan propyl-d4 (mesylate)

Busulfan propyl-d4 (mesylate)

Cat. No.: B12429150
M. Wt: 424.6 g/mol
InChI Key: SYWFITKPZCTUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Busulfan propyl-d4 (mesylate) is a deuterated derivative of busulfan, a bifunctional alkylating agent widely used in myeloablative chemotherapy regimens prior to hematopoietic stem cell transplantation. The compound incorporates four deuterium atoms (d4) in the propyl group, a modification designed to alter pharmacokinetic properties such as metabolic stability and bioavailability through the deuterium isotope effect . The mesylate salt form enhances solubility and stability, which is critical for intravenous administration and formulation consistency.

Busulfan undergoes glutathione S-transferase-catalyzed conjugation to form the tetrahydrothiophenium ion (THT+), a key metabolic pathway influencing its clearance and toxicity .

Properties

Molecular Formula

C13H28O9S3

Molecular Weight

424.6 g/mol

IUPAC Name

(2,2,3,3-tetramethyl-4-methylsulfonyloxybutyl) 3-methylsulfonyloxypropane-1-sulfonate

InChI

InChI=1S/C13H28O9S3/c1-12(2,10-21-24(6,16)17)13(3,4)11-22-25(18,19)9-7-8-20-23(5,14)15/h7-11H2,1-6H3

InChI Key

SYWFITKPZCTUNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COS(=O)(=O)C)C(C)(C)COS(=O)(=O)CCCOS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of busulfan propyl-d4 (mesylate) involves the incorporation of deuterium atoms into the busulfan molecule. This can be achieved through a series of chemical reactions starting from deuterated precursors. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of busulfan propyl-d4 (mesylate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and methanesulfonyl chloride, along with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Alkylation of DNA via SN2 Mechanism

Busulfan propyl-d4 (mesylate) exerts its therapeutic effects primarily through DNA alkylation . Upon hydrolysis, it releases methanesulfonate groups, generating highly reactive carbonium ions. These ions participate in SN2 nucleophilic substitution reactions with guanine residues in DNA:

  • Guanine's N7 atom attacks the electrophilic carbon adjacent to the mesylate leaving group .

  • This forms intra- or interstrand guanine-adenine cross-links , disrupting DNA replication and transcription .

  • The reaction’s stereochemistry and steric hindrance (from methanesulfonyl groups) influence alkylation efficiency.

Key Features of DNA Alkylation

PropertyDetail
Reaction TypeSN2 nucleophilic substitution
Target NucleophileGuanine N7
Cross-Link TypeIntrastrand (guanine-adenine) or interstrand
Biological ConsequenceDNA damage, apoptosis, and immunosuppression

Hydrolysis and Reactive Intermediate Formation

Hydrolysis of busulfan propyl-d4 (mesylate) is a prerequisite for its alkylating activity:

  • The methanesulfonate groups dissociate in aqueous media, producing carbonium ions and methane sulfonic acid .

  • Hydrolysis occurs spontaneously under physiological conditions (pH 7.4, 37°C) .

Hydrolysis By-Products

ProductRoleSource
Carbonium ionsDNA alkylation agents
Methane sulfonic acidInert metabolite excreted in urine

Glutathione Conjugation Pathways

Busulfan propyl-d4 (mesylate) undergoes glutathione (GSH) conjugation , a detoxification pathway:

Spontaneous Conjugation

  • The carbonium ions react with GSH’s sulfhydryl group, forming a sulfonium ion conjugate .

  • This reaction reduces oxidative stress by neutralizing reactive intermediates .

Enzyme-Catalyzed Conjugation

  • Glutathione S-transferase (GST) isoforms (GSTA1, GSTM1, GSTP1) accelerate GSH conjugation .

  • Ethacrynic acid (GST inhibitor) reduces conjugate formation, confirming enzymatic involvement .

GSH Conjugation Outcomes

MetabolitePathwayCytotoxicity
Sulfonium ion-GSH conjugatePrecursor to mercapturic acidsLow
Tetrahydrothiophene (THT)β-elimination of GSH conjugateNone
SulfolaneOxidation of THTNone

Enzymatic and Non-Enzymatic Degradation

Metabolic degradation produces several non-cytotoxic metabolites:

  • THT and sulfolane dominate in urine and plasma .

  • γ-Glutamyldehydroalanylglycine (EdAG) forms via β-elimination of the GSH conjugate .

Degradation Pathways

  • Mercapturic Acid Pathway :

    • GSH conjugate → Cysteine conjugate → Acetylation → Mercapturic acid .

  • Cystathionine γ-Lyase Pathway :

    • Cysteine conjugate → THT + pyruvate + NH₃ .

Reaction Kinetics and Clinical Implications

  • Half-Life : ~2.6 hours in humans, independent of renal function .

  • Drug-Drug Interactions : GST/CYP inhibitors (e.g., phenytoin) alter clearance rates .

  • Therapeutic Drug Monitoring : Essential to avoid hepatotoxicity (e.g., veno-occlusive disease) .

Key Kinetic Parameters

ParameterValue/ObservationSource
GST Catalytic EfficiencyHighest with GSTA1 isoform
Metabolite Excretion30% urinary (48 hours)

Scientific Research Applications

Busulfan propyl-d4 (mesylate) is used in various scientific research applications, including:

    Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of busulfan in the body.

    Pharmacodynamic Studies: To understand the effects of busulfan on cellular and molecular targets.

    Drug Development: To develop new therapeutic protocols and improve existing ones for hematologic malignancies.

    Toxicology Studies: To assess the safety and potential side effects of busulfan

Mechanism of Action

Busulfan propyl-d4 (mesylate) exerts its effects through alkylation of DNA. The compound reacts with the N-7 position of guanine, forming cross-links between DNA strands. This inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. The primary molecular targets are rapidly dividing cells, such as hematopoietic stem cells .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares busulfan propyl-d4 (mesylate) with structurally related compounds:

Compound Molecular Formula Key Modifications Solubility Metabolic Pathway Clinical Applications
Busulfan C₆H₁₄S₂O₄ Parent compound Requires DMA/PEG 400 for solubility Glutathione conjugation (THT+ formation) Myeloablation pre-transplantation
Busulfan mesylate C₆H₁₄S₂O₄·CH₃SO₃H Mesylate salt form Improved aqueous solubility Similar to busulfan Experimental formulations
Busulfan propyl-d4 (mesylate) C₉H₁₄D₄S₂O₇ Deuterated propyl + mesylate Enhanced stability vs. parent Slower THT+ formation (hypothesized) Targeted dosing in metabolic studies

Pharmacokinetic and Metabolic Differences

  • Busulfan : Rapid glutathione conjugation in children (1.5-fold higher clearance than adults) leads to variable therapeutic outcomes . Its solubility relies on dimethylacetamide (DMA) and polyethylene glycol (PEG 400) .
  • Busulfan mesylate : The mesylate salt improves solubility without altering the core alkylating mechanism. However, clinical data remain sparse .
  • Busulfan propyl-d4 (mesylate) : Deuterium substitution likely reduces first-pass metabolism, delaying THT+ formation. This could mitigate age-dependent clearance disparities observed in pediatric patients .

Research Findings

  • Age-Dependent Metabolism: In adults, busulfan’s AUC(THT+)/AUC(BU) ratio is 1.5-fold lower than in children, reflecting slower glutathione conjugation . The deuterated variant may normalize this ratio across age groups.
  • Formulation Stability : Busulfan mesylate’s improved solubility (vs. free busulfan) reduces reliance on DMA/PEG 400, minimizing excipient-related toxicity .

Q & A

Q. What analytical methods are validated for assessing Busulfan propyl-d4 (mesylate) purity in preclinical studies?

High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantifying Busulfan and its impurities. For example, a study on pridinol mesylate employed experimental designs to optimize chromatographic conditions (e.g., mobile phase composition, column type) and validated parameters like linearity, precision, and accuracy . Ensure calibration curves are established using certified reference standards, and include system suitability tests to confirm method robustness.

Q. How should Busulfan propyl-d4 (mesylate) solutions be stored to maintain stability during experiments?

Stability is highly dependent on container material and temperature. Polypropylene (PP) syringes are preferred over polyvinyl chloride (PVC) due to reduced drug adsorption. At 2–8°C, Busulfan solutions retain ≥90% initial concentration for 48 hours, while room temperature (20±5°C) accelerates degradation. Regular monitoring via HPLC is recommended to verify stability thresholds .

Q. What is the mechanism of action of Busulfan propyl-d4 (mesylate) in DNA alkylation?

Busulfan undergoes hydrolysis, releasing methanesulfonate groups and generating carbonium ions. These ions alkylate DNA via an SN2 reaction, forming guanine-adenine intrastrand crosslinks, which disrupt replication and transcription. Deuterated propyl groups (d4) may alter pharmacokinetics, requiring comparative studies with non-deuterated analogs .

Q. How can researchers minimize experimental variability in Busulfan dosing for in vitro models?

Use standardized protocols for solution preparation (e.g., 0.9% sodium chloride dilution) and validate concentrations with analytical methods. Account for factors like plastic binding and cellular uptake, which reduce free Busulfan availability. Pre-experiment stability tests under intended storage conditions are critical .

Advanced Research Questions

Q. How do placental barrier models affect the interpretation of Busulfan’s embryotoxicity data?

Co-culture systems with human embryonic stem cells (hESCs) show that placental barriers reduce Busulfan’s embryotoxic effects by limiting free drug concentrations. Fetal-maternal ratios equilibrate at 24 hours, with only 10% of administered concentrations remaining free. Design studies to differentiate direct toxicity from barrier-mediated effects using parallel dosing (direct vs. cross-barrier) .

Q. What experimental design considerations address contradictions in Busulfan stability data across studies?

Discrepancies often arise from container materials (PP vs. PVC), temperature fluctuations, or analytical method sensitivity. Replicate studies using identical materials and validate degradation kinetics with time-point analyses (e.g., every 6 hours over 48 hours). Report deviations in methodology transparently to enhance cross-study comparability .

Q. How can researchers validate the reproducibility of Busulfan’s alkylation efficiency in genetic studies?

Employ orthogonal assays such as mass spectrometry to confirm DNA adduct formation and qPCR to assess transcriptional disruption. Compare results across cell lines (e.g., primary vs. immortalized) and include positive controls (e.g., known alkylating agents) to benchmark efficiency .

Q. What statistical approaches are recommended for analyzing Busulfan’s dose-response relationships in cytotoxicity assays?

Use benchmark dose (BMD) modeling to derive BMD10 values (dose causing 10% effect). For example, direct treatment BMD10 values for hESC viability are significantly lower than those from placental barrier models, highlighting the need for context-specific toxicity thresholds .

Q. How do deuterated analogs (e.g., propyl-d4) influence Busulfan’s metabolic stability compared to non-deuterated forms?

Deuterium substitution can slow metabolic degradation via the kinetic isotope effect. Conduct comparative pharmacokinetic studies using LC-MS/MS to quantify parent drug and metabolites in plasma/tissue. Include stability assays under physiological conditions (e.g., 37°C, pH 7.4) .

Q. What quality control measures ensure reliability in Busulfan-related translational research?

Adhere to Good Laboratory Practice (GLP) standards for data documentation. Include blinded sample analysis, internal standards in analytical runs, and independent replication of key experiments. Publish raw data in supplementary materials to facilitate meta-analyses .

Methodological Guidelines for Data Presentation

  • Stability Studies : Report mean ± standard deviation (n ≥ 4 replicates) and define stability thresholds (e.g., ≥90% retention) .
  • In Vitro Models : Specify cell viability assays (e.g., MTT, ATP luminescence) and differentiation protocols to enable replication .
  • Chromatographic Data : Include retention times, peak purity, and validation parameters (e.g., LOD, LOQ) in tabular format .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.